Defluoro Prasugrel Hydrochloride

説明

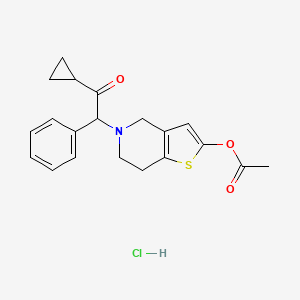

Structure

3D Structure of Parent

特性

IUPAC Name |

[5-(2-cyclopropyl-2-oxo-1-phenylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S.ClH/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14;/h2-6,11,15,19H,7-10,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTWJXFEUBBGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Defluoro Prasugrel Hydrochloride

Foreword: The Critical Role of Impurity Synthesis in Pharmaceutical Development

In the realm of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The study of impurities is, therefore, not a peripheral activity but a central pillar of drug development. This guide delves into the discovery and synthesis of Defluoro Prasugrel Hydrochloride, a significant process-related impurity of the potent antiplatelet agent, Prasugrel. Understanding the lifecycle of such an impurity—from its formation during synthesis to its isolation and characterization—is paramount for ensuring the quality and safety of the final drug product. This document is intended to serve as a comprehensive technical resource for researchers and professionals in the field, providing not just protocols, but the scientific rationale and expert insights that underpin them.

Part 1: Unveiling Defluoro Prasugrel Hydrochloride: An Introduction

Prasugrel, a third-generation thienopyridine, is a cornerstone in the management of acute coronary syndromes, lauded for its potent and consistent inhibition of platelet aggregation.[1][2] Its efficacy stems from the irreversible antagonism of the P2Y12 ADP receptor.[1] However, the intricate multi-step synthesis of Prasugrel is not without its challenges, one of which is the formation of process-related impurities.[3] Among these, Defluoro Prasugrel has emerged as a critical impurity that warrants meticulous control and characterization.[3][4]

Defluoro Prasugrel Hydrochloride is structurally analogous to Prasugrel, with the notable absence of the fluorine atom on the phenyl ring.[5] While seemingly a minor modification, the absence of this electronegative atom can potentially alter the molecule's physicochemical and pharmacological properties. The synthesis of Defluoro Prasugrel Hydrochloride as a reference standard is therefore indispensable for its accurate detection and quantification in batches of Prasugrel, ensuring that the final drug product meets the stringent purity requirements set forth by regulatory bodies.

Chemical Structure and Nomenclature

The chemical structure of Defluoro Prasugrel Hydrochloride is presented below. Its systematic name is 5-(2-Cyclopropyl-2-oxo-1-phenylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride.[6]

Part 2: The Discovery of Defluoro Prasugrel: An Impurity Profiling Perspective

The "discovery" of Defluoro Prasugrel is intrinsically linked to the process development and impurity profiling of Prasugrel. It was identified as a process-related impurity that can arise during the synthesis of Prasugrel.[3] The presence of this impurity is often attributed to the contamination of the starting material, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, with its defluorinated analog, 2-bromo-1-cyclopropyl-2-phenylethanone.[4]

The rigorous standards of the pharmaceutical industry necessitate the identification and control of impurities, even at trace levels.[7] The detection and quantification of Defluoro Prasugrel in Prasugrel batches are typically achieved using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[7][8] The development of a validated analytical method for this purpose requires a pure reference standard of Defluoro Prasugrel, thus compelling its targeted synthesis.

Part 3: The Synthesis of Defluoro Prasugrel Hydrochloride: A Detailed Protocol

The synthesis of Defluoro Prasugrel Hydrochloride is a multi-step process that mirrors the synthesis of Prasugrel itself, but with the use of the corresponding defluorinated starting materials. The following protocol is a composite of methodologies described in the scientific literature, providing a robust pathway to obtain this crucial reference standard.[4]

Retrosynthetic Analysis

A logical retrosynthetic approach to Defluoro Prasugrel Hydrochloride starts with the disconnection of the hydrochloride salt to the free base. The acetate group can be traced back to an acetylation reaction of a hydroxyl group, which in turn is part of the thienopyridine core. The key bond disconnection is between the nitrogen of the thienopyridine ring and the adjacent carbon, leading back to the thienopyridine intermediate and a bromo-ketone derivative.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Desacetylfluoro Prasugrel (21)

The synthesis commences with the condensation of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (3) with 2-bromo-1-cyclopropyl-2-phenylethanone (20).

-

Reaction:

-

To a stirred suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (10 g, 52.17 mmol) in acetonitrile (30 mL) at 0-5 °C, anhydrous potassium carbonate (14.4 g, 104.6 mmol) is added.

-

2-bromo-1-cyclopropyl-2-phenylethanone (11.25 g, 47.0 mmol) is then charged at 0-5 °C, and the mixture is stirred for 4 hours at the same temperature.

-

The inorganic salts are removed by filtration and washed with acetonitrile (5 mL).

-

The filtrate is concentrated under vacuum at 40-45 °C to yield desacetylfluoro prasugrel as a brown oily liquid.[4]

-

-

Scientific Rationale:

-

Choice of Base: Anhydrous potassium carbonate is a mild inorganic base used to neutralize the hydrochloride salt of the thienopyridine starting material and to facilitate the nucleophilic substitution reaction by deprotonating the nitrogen atom.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

-

Temperature Control: The reaction is carried out at a low temperature (0-5 °C) to minimize the formation of side products and enhance the selectivity of the reaction.

-

Step 2: Synthesis of Defluoro Prasugrel Base (22)

The crude desacetylfluoro prasugrel is then acetylated to yield the Defluoro Prasugrel base.

-

Reaction:

-

The oily crude from the previous step is dissolved in DMF (60 mL).

-

The solution is cooled to 0-5 °C, and anhydrous potassium carbonate (11.68 g, 84.5 mmol) is added, followed by the slow addition of acetic anhydride (11.4 g, 111.8 mmol) at the same temperature.

-

The reaction is stirred for 1 hour, monitoring the disappearance of the starting material by TLC.

-

Upon completion, the reaction mixture is brought to 20-25 °C, and toluene (90 mL) and water (150 mL) are added.

-

The layers are separated, and the aqueous layer is extracted with toluene (2 x 30 mL).

-

The combined organic layers are washed with water (4 x 50 mL) and concentrated under vacuum at 40-45 °C.

-

The resulting residue is triturated with methanol (10 mL) for 1 hour.

-

The solid obtained is filtered, washed with methanol (5 mL), and dried under vacuum to afford Defluoro Prasugrel as an off-white solid.[4]

-

-

Scientific Rationale:

-

Acetylation: Acetic anhydride is the acetylating agent, and potassium carbonate acts as a base to facilitate the reaction.

-

Solvent: DMF is a polar aprotic solvent that is suitable for this type of reaction.

-

Workup: The aqueous workup is designed to remove inorganic salts and water-soluble impurities. Toluene is used as the extraction solvent.

-

Purification: Trituration with methanol is a simple and effective method for purifying the final product by removing more soluble impurities.

-

Step 3: Preparation of Defluoro Prasugrel Hydrochloride

The final step involves the conversion of the Defluoro Prasugrel base to its hydrochloride salt.

-

Reaction:

-

The Defluoro Prasugrel base is dissolved in a suitable organic solvent such as acetone or ethyl acetate.

-

A solution of hydrochloric acid in an appropriate solvent (e.g., isopropanol or diethyl ether) is added dropwise with stirring.

-

The hydrochloride salt precipitates out of the solution.

-

The solid is collected by filtration, washed with the solvent, and dried under vacuum.

-

-

Scientific Rationale:

-

The formation of the hydrochloride salt is an acid-base reaction that increases the aqueous solubility and stability of the compound, which is often desirable for pharmaceutical applications and for use as a reference standard.

-

Synthetic Pathway Visualization

The overall synthetic scheme for Defluoro Prasugrel is depicted below.

Part 4: Physicochemical Properties and Analytical Data

The synthesized Defluoro Prasugrel Hydrochloride should be thoroughly characterized to confirm its identity and purity.

Physicochemical Data Summary

| Property | Value | Reference |

| Molecular Formula | C20H22ClNO3S | |

| Molecular Weight | 391.91 g/mol | |

| CAS Number | 1391053-53-4 | |

| Appearance | Off-white solid | [4] |

Spectroscopic Data

The following spectroscopic data has been reported for Defluoro Prasugrel:

-

IR (KBr, νmax, cm-1): 3086, 2989, 1754, 1584, 1495, 1455, 1417, 1369, 1217, 1193, 888, 832, 822, 761, 714, 698, 665.[4]

-

1H NMR (DMSO-d6): δ 7.32-7.47 (m, 5H, Ar-H), 5.45 (s, 1H), 3.60-3.80 (m, 2H), 2.80-3.20 (m, 4H), 2.25 (s, 3H), 1.80-2.00 (m, 1H), 0.80-1.20 (m, 4H).[4]

-

ESI-MS: m/z 356 ([M+H]+, for the free base).[4]

Part 5: Conclusion and Future Directions

The discovery and synthesis of Defluoro Prasugrel Hydrochloride exemplify the critical importance of impurity profiling in modern pharmaceutical development. What begins as the identification of an undesired byproduct in a complex synthesis ultimately leads to a dedicated synthetic effort to produce a pure reference standard. This, in turn, enables the development of robust analytical methods to ensure the quality and safety of the final drug product, Prasugrel.

Future work in this area will likely focus on the development of even more sensitive analytical techniques for impurity detection and the exploration of synthetic routes that minimize the formation of Defluoro Prasugrel and other impurities. As our understanding of the subtle interplay between chemical structure and biological activity deepens, the thorough characterization of impurities will remain a vital aspect of ensuring patient safety and therapeutic efficacy.

References

-

Taylor & Francis Online. (2025, December 5). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Retrieved from [Link]

-

Pharmaffiliates. Prasugrel-impurities. Retrieved from [Link]

- Sastry, C. V., et al. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 24(12), 5783-5788.

-

GSRS. DESFLUORO PRASUGREL. Retrieved from [Link]

- Google Patents. (2012). WO2012001486A1 - An improved process for the preparation of prasugrel hydrochloride and its intermediates.

- Google Patents. (2012). WO2012018791A2 - Preparation of prasugrel hydrochloride.

- Google Patents. (2011). WO2011069473A1 - A method for the preparation of prasugrel hydrochloride in polymorphous form b.

-

Semantic Scholar. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

-

The University of Jordan. (2018). Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique. Retrieved from [Link]

-

WIPO Patentscope. (2012). WO/2012/001486 AN IMPROVED PROCESS FOR THE PREPARATION OF PRASUGREL HYDROCHLORIDE AND ITS INTERMEDIATES. Retrieved from [Link]

-

USP-NF. (2018). Prasugrel Hydrochloride. Retrieved from [Link]

-

ResearchGate. (2025). Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique | Request PDF. Retrieved from [Link]

-

NIH. (2015). Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method. Retrieved from [Link]

-

accessdata.fda.gov. (2008). eCopy, Inc.. Retrieved from [Link]

-

Wikipedia. Prasugrel. Retrieved from [Link]

-

PubMed. (2013). The Discovery and Development of Prasugrel. Retrieved from [Link]

Sources

- 1. Prasugrel - Wikipedia [en.wikipedia.org]

- 2. The discovery and development of prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. asianpubs.org [asianpubs.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. clearsynth.com [clearsynth.com]

- 7. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 8. researchgate.net [researchgate.net]

Introduction: Targeting the Epigenetic Landscape

An In-depth Technical Guide to GSK343: A Selective EZH2 Inhibitor for Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular regulation, epigenetics offers a layer of control beyond the static DNA sequence. One of the key players in this domain is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2's primary role is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark overwhelmingly associated with transcriptional repression.[1][3] Aberrant EZH2 activity is a hallmark of numerous human cancers, including glioblastoma, lymphoma, and various solid tumors, making it a compelling target for therapeutic intervention.[4][5][6] This guide provides a comprehensive technical overview of GSK343, a potent and selective small-molecule inhibitor of EZH2, designed to serve as a critical tool for researchers investigating the therapeutic potential of EZH2 inhibition.

GSK343: Chemical and Physical Properties

GSK343 is a cell-permeable indazole derivative that has become a cornerstone chemical probe for studying EZH2 biology. Its properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1346704-33-3 | [7][8] |

| Molecular Formula | C₃₁H₃₉N₇O₂ | [7] |

| Molecular Weight | 541.69 g/mol | [7] |

| Purity | ≥98% | [7] |

| Solubility | Soluble to 20 mM in DMSO with gentle warming | [7] |

| Storage | Store at -20°C as a solid or in solution | [7][9] |

Mechanism of Action: Competitive Inhibition of EZH2

GSK343 functions as a highly potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[5][7] SAM is the universal methyl donor for all histone methyltransferases; by competing with SAM for the binding pocket of EZH2, GSK343 effectively prevents the transfer of a methyl group to the histone H3 tail. This leads to a global reduction in H3K27me3 levels, subsequently de-repressing EZH2 target genes, many of which are tumor suppressors.[5][10]

The selectivity of GSK343 is a critical feature. It exhibits remarkable potency against EZH2 with an IC₅₀ of approximately 4 nM.[6][7][11] Its selectivity for EZH2 is over 60-fold greater than for the homologous EZH1 methyltransferase and more than 1000-fold greater than for a wide panel of other histone methyltransferases.[5][6][7] This high degree of selectivity ensures that observed biological effects can be confidently attributed to the inhibition of EZH2.

Caption: Mechanism of GSK343 action on the EZH2 enzyme complex.

Downstream Cellular Consequences of EZH2 Inhibition

By reversing the repressive H3K27me3 mark, GSK343 triggers a cascade of cellular events with significant anti-neoplastic effects across various cancer models.

-

Cell Cycle Arrest and Proliferation: GSK343 treatment consistently leads to a reduction in cancer cell proliferation.[7] In glioma cells, for instance, it induces a G₀/G₁ cell cycle arrest.[5] This anti-proliferative effect has been demonstrated in prostate cancer, breast cancer, glioma, and neuroblastoma cell lines.[5][7][12]

-

Induction of Apoptosis and Autophagy: The compound can promote programmed cell death. In osteosarcoma cells, GSK343 induces apoptosis by increasing the expression of cleaved Caspase-3 and PARP.[13] It has also been shown to act as an autophagy inducer in breast cancer cells.[5][14]

-

Reversal of Epithelial-Mesenchymal Transition (EMT): EMT is a key process in cancer invasion and metastasis. Studies in glioma have shown that GSK343 can reverse EMT, evidenced by an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like N-cadherin, Vimentin, and MMPs.[1][5]

-

Modulation of Inflammatory and Immune Pathways: Recent research highlights GSK343's role in modulating inflammatory signaling. In glioblastoma models, it was found to regulate the canonical and non-canonical NF-κB pathways, reducing the levels of pro-inflammatory cytokines like IL-1β and TNF-α.[1] Furthermore, it can enhance the expression of chemokines CXCL9, CXCL10, and CXCL11, which are involved in recruiting immune cells to the tumor microenvironment.[1]

Caption: Key downstream cellular pathways affected by GSK343-mediated EZH2 inhibition.

Experimental Protocols and Considerations

The following protocols are generalized starting points. Optimization is essential for specific cell lines and experimental aims.

Protocol 1: In Vitro Cell Viability Assay

This protocol assesses the dose-dependent effect of GSK343 on cancer cell proliferation.

-

Cell Seeding: Plate cells (e.g., U87 glioma, LNCaP prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]

-

Compound Preparation: Prepare a 5 mM stock solution of GSK343 in DMSO.[9] Serially dilute this stock in culture medium to achieve final concentrations ranging from 5 nM to 50 μM.[1][5][9] Include a DMSO-only vehicle control (e.g., 0.1% DMSO).[5]

-

Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of GSK343 or vehicle control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.[5]

-

Viability Assessment: Use a standard viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's instructions.

-

Data Analysis: Measure absorbance at the appropriate wavelength. Normalize the results to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot for H3K27me3 Reduction

This protocol validates the on-target activity of GSK343 by measuring the reduction in its direct downstream epigenetic mark.

-

Cell Treatment: Seed cells in 6-well plates and treat with GSK343 (e.g., 5 μM) or DMSO vehicle for 48 hours.[5][9]

-

Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

-

Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (15-20 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology #9733) overnight at 4°C.[9]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Loading Control: Re-probe the membrane with an antibody for total Histone H3 to ensure equal loading.[9]

In Vivo Efficacy

GSK343 has demonstrated anti-tumor activity in various xenograft models, although its pharmacokinetic properties may limit its use in some long-term studies.[11][12] In an orthotopic glioma mouse model, GSK343 treatment significantly inhibited tumor growth and prolonged survival.[5][14] Similarly, in a neuroblastoma xenograft model, GSK343 treatment resulted in a significant decrease in tumor growth compared to vehicle-treated animals.[12] Dosing regimens in mice have ranged from 5 mg/kg to 10 mg/kg administered intraperitoneally.[1][15]

Summary of Biological Activity

| Parameter | Cell Line / System | Value | Source(s) |

| IC₅₀ (EZH2) | Enzymatic Assay | 4 nM | [7][8][11] |

| IC₅₀ (EZH1) | Enzymatic Assay | 240 nM | [11] |

| IC₅₀ (H3K27me3 reduction) | HCC1806 Breast Cancer Cells | 174 nM | [8][11] |

| IC₅₀ (Cell Growth) | LNCaP Prostate Cancer Cells | 2.9 µM | [11] |

| IC₅₀ (Cell Growth) | U87/LN229 Glioma Cells | ~5 µM | [5][14] |

Conclusion and Future Directions

GSK343 is an indispensable chemical probe for elucidating the multifaceted roles of EZH2 in health and disease. Its high potency and selectivity have enabled researchers to dissect the downstream consequences of EZH2 inhibition with confidence. The compelling preclinical data generated using GSK343 and other EZH2 inhibitors have paved the way for the clinical development of next-generation compounds for cancer therapy. Future research will likely focus on exploring synergistic combinations with other targeted agents, overcoming potential resistance mechanisms, and expanding the therapeutic application of EZH2 inhibition to non-oncological diseases, such as neurodegenerative disorders.[4][15]

References

-

Stazi, G., et al. (2023). GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. International Journal of Molecular Sciences, 24(7), 6393. [Link]

-

Al-Sanea, M. M., et al. (2022). Acquired Resistance to EZH2 Inhibitor GSK343 Promotes the Differentiation of Human DLBCL Cell Lines toward an ABC-Like Phenotype. Molecular Cancer Research, 20(3), 476-488. [Link]

-

Yu, T., et al. (2017). The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. Oncotarget, 8(64), 108466–108478. [Link]

-

Structural Genomics Consortium. GSK343. [Link]

-

Wang, C., et al. (2020). Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer. Theranostics, 10(13), 5688–5701. [Link]

-

ResearchGate. EZH2 signaling and its role in controlling subsequent signaling mechanisms. [Link]

-

PubMed. Role of EZH2 in cell lineage determination and relative signaling pathways. [Link]

-

ResearchGate. EZH2 signaling and its role in regulating downstream signaling... [Link]

-

PubMed Central. The roles of EZH2 in cancer and its inhibitors. [Link]

-

Oncotarget. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. [Link]

-

Cordaro, M., et al. (2023). Neuroprotective effects of GSK-343 in an in vivo model of MPTP-induced nigrostriatal degeneration. Journal of Neuroinflammation, 20(1), 154. [Link]

-

Pharmaffiliates. CAS No : 1391053-53-4 | Product Name : Prasugrel Desfluoro Hydrochloride. [Link]

-

GLP Pharma Standards. Prasugrel Desfluoro Hydrochloride | CAS No- 1391053-53-4. [Link]

-

Veeprho. Prasugrel Impurities and Related Compound. [Link]

-

Eckerle, M., et al. (2021). EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth. PLOS ONE, 16(3), e0248244. [Link]

-

Li, Y., et al. (2020). GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells. Cancer Biology & Therapy, 21(3), 244-254. [Link]

-

Veeprho. Prasugrel In-House Impurity D (HCl Salt) | CAS 1391053-53-4. [Link]

-

Liu, T., et al. (2018). GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells. Cell Death & Disease, 9(1), 1-13. [Link]

-

Cleanchem. Prasugrel Desfluoro Hydrochloride | CAS No: 1391053-53-4. [Link]

-

SynZeal. Prasugrel Impurity 24 | 150322-22-8. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK343 | Structural Genomics Consortium [thesgc.org]

- 7. rndsystems.com [rndsystems.com]

- 8. caymanchem.com [caymanchem.com]

- 9. GSK343 | Cell Signaling Technology [cellsignal.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. apexbt.com [apexbt.com]

- 12. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]

- 13. tandfonline.com [tandfonline.com]

- 14. oncotarget.com [oncotarget.com]

- 15. Neuroprotective effects of GSK-343 in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

"molecular weight of Defluoro Prasugrel Hydrochloride"

An In-depth Technical Guide to the Molecular Weight of Defluoro Prasugrel Hydrochloride

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of Defluoro Prasugrel Hydrochloride, a significant process-related impurity of the antiplatelet agent Prasugrel. The document establishes the definitive molecular weight of this compound and elucidates the theoretical and experimental methodologies for its verification. We will delve into the causality behind analytical choices, offering field-proven insights for researchers, analytical chemists, and drug development professionals. The core focus is to provide a self-validating framework for the characterization of this and similar pharmaceutical impurities, grounded in authoritative analytical principles and regulatory expectations.

Introduction: The Significance of Impurity Profiling

Prasugrel is a potent thienopyridine-class antiplatelet agent used to prevent thrombotic cardiovascular events in patients with acute coronary syndrome.[1][2] Designated chemically as 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, its efficacy and safety are paramount.[2] The synthesis of any active pharmaceutical ingredient (API) is a complex process that can result in the formation of related substances or impurities.[2]

Defluoro Prasugrel Hydrochloride is a notable process-related impurity where the fluorine atom on the phenyl ring of Prasugrel is absent.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control and characterization of impurities, as their presence can impact the safety and efficacy profile of the final drug product.[2] Therefore, the unambiguous identification and quantification of substances like Defluoro Prasugrel Hydrochloride are critical components of any drug development program. A fundamental characteristic for this identification is its molecular weight.

Caption: Logical relationship between an API, its impurity, and molecular weight.

Chemical Identity and Physicochemical Properties

The first step in any analytical guide is to establish the fundamental properties of the analyte. Defluoro Prasugrel Hydrochloride is identified by its unique chemical formula and corresponding molecular weight. It is also known in pharmacopoeias as Prasugrel EP Impurity A.[3]

| Property | Value | Source(s) |

| Chemical Name | 5-(2-Cyclopropyl-2-oxo-1-phenylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride | [4] |

| Synonym(s) | Desfluoro Prasugrel Hydrochloride, Prasugrel EP Impurity A | [3] |

| CAS Number | 1391053-53-4 | [4][5][6] |

| Molecular Formula | C₂₀H₂₂ClNO₃S | [4][5][6][7] |

| Molecular Weight | 391.91 g/mol | [4][5][6][7] |

| Free Base CAS | 1391194-45-8 | [3][5][6] |

| Free Base Formula | C₂₀H₂₁NO₃S | [8] |

| Free Base Mol. Wt. | 355.45 g/mol | [8] |

Theoretical Molecular Weight Calculation

The molecular weight is derived from the molecular formula (C₂₀H₂₂ClNO₃S) by summing the atomic weights of the constituent atoms. This theoretical value serves as the primary reference against which experimental data are compared.

-

Carbon (C): 20 x 12.011 u = 240.22 u

-

Hydrogen (H): 22 x 1.008 u = 22.176 u

-

Chlorine (Cl): 1 x 35.453 u = 35.453 u

-

Nitrogen (N): 1 x 14.007 u = 14.007 u

-

Oxygen (O): 3 x 15.999 u = 47.997 u

-

Sulfur (S): 1 x 32.06 u = 32.06 u

-

Total Molecular Weight: 391.913 u (approx. 391.91 g/mol )

This calculation confirms the reported molecular weight and provides the foundational value for all subsequent analytical work.

Experimental Verification Workflow

While theoretical calculation is essential, it must be confirmed through empirical measurement. The gold standard for determining the molecular weight of a pure substance is mass spectrometry (MS), typically coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) for sample purification and introduction.

Caption: Experimental workflow for molecular weight verification via LC-MS.

Protocol 1: Purity and Separation via RP-HPLC

Causality: Before mass analysis, it is crucial to ensure the analyte is well-separated from other impurities and the main API. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides the necessary resolution. This step validates that the mass signal being measured corresponds to the correct chromatographic peak.

Step-by-Step Methodology:

-

System Preparation: Utilize an HPLC system equipped with a UV detector.

-

Column: Employ a C8 or C18 analytical column (e.g., Zorbax XDB C8, 150 x 4.6 mm, 3.5 µm).[9]

-

Mobile Phase: Prepare a mobile phase consisting of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.5) and an organic modifier (e.g., acetonitrile) in a gradient or isocratic elution. A common ratio is 40:60 (v/v) buffer to acetonitrile.[9]

-

Detection: Monitor the eluent at a wavelength where both Prasugrel and its impurities absorb, typically around 220-254 nm.[1][9]

-

Sample Preparation: Accurately weigh and dissolve the Defluoro Prasugrel Hydrochloride reference standard in a suitable diluent (e.g., a mixture of the mobile phase).

-

Injection: Inject the prepared sample and analyze the resulting chromatogram for a single, well-defined peak at the expected retention time. The USP monograph for Prasugrel Hydrochloride notes that Desfluoro Prasugrel has a relative retention time of approximately 0.9 compared to the parent compound.[10]

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry

Causality: Mass spectrometry is the definitive technique for molecular weight determination. It measures the mass-to-charge ratio (m/z) of ionized molecules. By using a soft ionization technique like Electrospray Ionization (ESI), we can observe the protonated molecular ion ([M+H]⁺) without significant fragmentation, directly providing the mass of the molecule.

Step-by-Step Methodology:

-

System: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The HPLC parameters can be identical to those described in Protocol 1.

-

Interface: Divert the flow from the HPLC column into the mass spectrometer's ion source.

-

Ionization Mode: Set the ion source to positive Electrospray Ionization (ESI+). This is the most common mode for molecules like Defluoro Prasugrel which contain a basic nitrogen atom that is readily protonated.

-

Mass Analysis: Acquire mass spectra over a relevant range (e.g., 100-500 m/z).

-

Data Interpretation:

-

In the mass spectrum corresponding to the chromatographic peak of Defluoro Prasugrel, look for the base peak.

-

Crucial Insight: The mass spectrometer detects the mass of the free base, not the hydrochloride salt. The HCl is lost during the ionization process.

-

The expected ion will be the protonated free base, [M+H]⁺.

-

Theoretical Mass of Free Base (C₂₀H₂₁NO₃S): 355.45 g/mol .[8]

-

Expected m/z value: 355.45 (M) + 1.008 (H⁺) = 356.46 .

-

The detection of a prominent ion at m/z ≈ 356.46 provides definitive experimental confirmation of the molecular weight of the Defluoro Prasugrel free base, and by extension, the identity of the hydrochloride salt.

-

Conclusion

The molecular weight of Defluoro Prasugrel Hydrochloride is definitively established as 391.91 g/mol , corresponding to the molecular formula C₂₀H₂₂ClNO₃S. This value, rooted in theoretical calculations from its atomic composition, is experimentally verifiable through a robust analytical workflow. The cornerstone of this workflow is the coupling of RP-HPLC for separation and purity assessment with mass spectrometry for direct mass-to-charge ratio measurement. The observation of the protonated free base ([M+H]⁺) at m/z ≈ 356.46 provides unequivocal confirmation. This technical guide provides the necessary framework, from foundational principles to detailed protocols, for the accurate characterization of this critical pharmaceutical impurity.

References

-

Analysis of prasugrel by chromatography - Review. (2014). International Journal of Pharmaceutical Sciences Review and Research, 28(2), 180-186. [Link]

-

Prasugrel-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Defluoro Prasugrel Hydrochloride. (n.d.). BIOFOUNT. Retrieved from [Link]

-

Defluoro Prasugrel-d5 Hydrochloride. (n.d.). BIOFOUNT. Retrieved from [Link]

-

DESFLUORO PRASUGREL. (n.d.). GSRS. Retrieved from [Link]

-

Identification of prasugrel (an antiplatelet drug) impurities by LC-MS/MS, rapid determination of prasugrel hydrochloride-related substances, and degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms by stability indicating ultra-performance liquid chromatographic method. (2015). ResearchGate. [Link]

-

Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method. (2012). Pharmaceutical Methods, 3(2), 79-83. [Link]

-

Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form. (2011). Journal of Chromatographic Science, 49(10), 758-763. [Link]

-

(PDF) Analysis of prasugrel by chromatography - Review. (2014). ResearchGate. [Link]

-

Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry, 25(18), 10345-10350. [Link]

-

Prasugrel para-Fluoro Isomer | CAS No- 1391053-98-7 (HCl salt). (n.d.). GLP Pharma Standards. Retrieved from [Link]

-

Prasugrel Hydrochloride. (2018). USP-NF. [Link]

-

Prasugrel EP Impurity A | CAS 1391194-45-8. (n.d.). Veeprho. Retrieved from [Link]

Sources

- 1. au.edu.sy [au.edu.sy]

- 2. asianpubs.org [asianpubs.org]

- 3. veeprho.com [veeprho.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Buy Online CAS Number 1391053-53-4 - TRC - Defluoro Prasugrel Hydrochloride | LGC Standards [lgcstandards.com]

- 6. Buy Online CAS Number 1391053-53-4 - TRC - Defluoro Prasugrel Hydrochloride | LGC Standards [lgcstandards.com]

- 7. bio-fount.com [bio-fount.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uspnf.com [uspnf.com]

Topic: Formation Mechanism of Defluoro Prasugrel Hydrochloride in Prasugrel Synthesis

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of the Defluoro Prasugrel Hydrochloride impurity during the synthesis of Prasugrel, a critical thienopyridine-class antiplatelet agent. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs).[1][2] This document moves beyond simple identification to explore the causal pathways leading to the generation of this specific process-related impurity. By elucidating the origin and mechanism, this guide offers a robust framework for developing effective control strategies. The primary mechanism identified is the carry-over of a defluorinated analogue of a key starting material, which then participates in the main synthetic pathway. This guide details the synthetic context, the proposed mechanistic pathway, experimental protocols for validation, and robust analytical and control strategies, grounded in authoritative scientific literature and regulatory expectations.

Introduction: Prasugrel and the Imperative of Purity

Prasugrel Hydrochloride, chemically known as 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride, is a potent P2Y12 receptor antagonist used to prevent thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[3][4][5] The efficacy and safety of any pharmaceutical product are intrinsically linked to the purity of its API.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines (e.g., ICH Q3A/Q3B), mandate stringent control over impurities.[1][2]

Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[1][6] Understanding the impurity profile is not merely a quality control exercise but a fundamental aspect of drug development that ensures patient safety.[2][6] This guide focuses on a specific process-related impurity, Defluoro Prasugrel Hydrochloride, providing the in-depth mechanistic understanding required for its effective control.

Overview of Prasugrel Synthesis

A common and industrially significant route for Prasugrel synthesis involves a multi-step process. The core of this synthesis is the condensation of a thienopyridine moiety with a substituted ethanone derivative, followed by acetylation.[3][4]

A representative synthetic pathway is outlined below:

-

Condensation: 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Compound 2 ) is condensed with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (Compound 3 ). This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile.[3] This step forms the key intermediate, desacetyl Prasugrel (Compound 4 ).

-

Acetylation: The intermediate (Compound 4 ) is then acetylated using acetic anhydride, often in the presence of a base and a solvent like dimethylformamide (DMF), to yield Prasugrel base (Compound 5 ).[3]

-

Salt Formation: Finally, the Prasugrel base is treated with hydrochloric acid in a solvent such as acetone to form the stable, pharmaceutically acceptable Prasugrel Hydrochloride salt (Compound 1 ).[3]

Caption: Generalized synthetic route for Prasugrel Hydrochloride.

The Defluoro Prasugrel Impurity: A Mechanistic Insight

The Defluoro Prasugrel impurity is structurally identical to Prasugrel, with the critical exception of the fluorine atom on the phenyl ring being replaced by a hydrogen atom. The formation of such an impurity is a significant concern as its pharmacological and toxicological profiles may differ from the parent API.

Proposed Formation Mechanism

The most plausible mechanism for the formation of Defluoro Prasugrel is not a chemical defluorination reaction occurring during the synthesis itself, but rather the introduction of a defluorinated contaminant within a key starting material.[3]

Authoritative analysis of commercial batches of the starting material, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Compound 2) , has revealed the presence of trace amounts of its defluorinated analogue, 2-bromo-1-cyclopropyl-2-phenylethanone (Compound 2a) .[3] This contaminant, being structurally and chemically very similar to the intended reactant, proceeds through the entire synthetic sequence in parallel with the main reaction.

The proposed mechanism is as follows:

-

Contaminated Starting Material: The raw material, Compound 2 , contains trace levels of Compound 2a . This contamination likely originates from the synthesis of the precursor, 2-(2-fluorophenyl)acetic acid, which may contain 2-phenylacetic acid.[7]

-

Parallel Condensation: During the condensation step, both Compound 2 and the contaminant Compound 2a react with the thienopyridine core (Compound 3 ) to produce a mixture of Desacetyl Prasugrel (Compound 4 ) and Desacetyl-Defluoro Prasugrel (Compound 4a ).

-

Parallel Acetylation: This mixture is then acetylated, converting Compound 4 to Prasugrel base (5 ) and Compound 4a to Defluoro Prasugrel base (5a ).

-

Final Mixture: The final salt formation step with HCl yields a mixture of Prasugrel Hydrochloride (1 ) and the target impurity, Defluoro Prasugrel Hydrochloride (1a ).

Caption: Parallel reaction pathway leading to Defluoro Prasugrel impurity.

Factors Influencing Impurity Level

The final concentration of the Defluoro Prasugrel impurity is almost entirely dependent on the concentration of the defluorinated contaminant in the starting material, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. Process parameters like temperature, reaction time, or base concentration are unlikely to cause the defluorination itself but could potentially influence the relative reaction rates, although this effect is expected to be minimal due to the high chemical similarity between the fluorinated and defluorinated species.

Experimental Validation of the Proposed Mechanism

To validate this mechanistic hypothesis, a series of targeted experiments should be conducted. This approach provides a self-validating system, confirming the source and pathway of impurity formation.[6]

Caption: Experimental workflow for validating the impurity formation mechanism.

Protocol 1: Synthesis of Defluoro Prasugrel HCl Reference Standard

Objective: To synthesize an authentic standard of the impurity for analytical comparison.

Methodology:

-

Condensation: React 2-bromo-1-cyclopropyl-2-phenylethanone (Compound 2a ) with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (Compound 3 ) in acetonitrile with two equivalents of anhydrous potassium carbonate at 0-5 °C. Stir for 4-6 hours.

-

Work-up: Filter the inorganic salts and concentrate the filtrate under reduced pressure to obtain crude Desacetyl-Defluoro Prasugrel (Compound 4a ).

-

Acetylation: Dissolve the crude intermediate in DMF, cool to 0-5 °C, and add potassium carbonate followed by acetic anhydride. Stir for 2-4 hours.

-

Isolation: Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate). Concentrate the organic layer to yield crude Defluoro Prasugrel base (Compound 5a ).

-

Salt Formation: Dissolve the base in acetone and add a solution of HCl in acetone/isopropanol dropwise until the pH is acidic. Stir to allow precipitation, filter the solid, wash with cold acetone, and dry under vacuum to yield Defluoro Prasugrel Hydrochloride (1a ).

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocol 2: Analysis of Starting Material for Contaminant

Objective: To detect and quantify the defluorinated contaminant in the key starting material.

Methodology:

-

Sample Preparation: Prepare a solution of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Compound 2 ) in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Analytical Technique: Use a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or, for higher specificity, a Gas Chromatography-Mass Spectrometry (GC-MS) method.

-

Detection: The defluorinated analogue (Compound 2a ) will be slightly more lipophilic and should have a different retention time than the main component.

-

Quantification: Use an external standard of synthesized Compound 2a to create a calibration curve and quantify its percentage in the starting material sample.

Analytical Strategies for Impurity Profiling

Robust analytical methods are the cornerstone of impurity control.[1][8] For Defluoro Prasugrel, chromatographic techniques are most effective.

| Technique | Typical Column | Mobile Phase (Gradient) | Detection | Purpose |

| HPLC-UV | C18 (e.g., 250 x 4.6 mm, 5 µm) | A: Phosphate/Acetate BufferB: Acetonitrile/Methanol | UV (e.g., 225 nm) | Routine quality control, quantification of known impurities.[9][10] |

| UPLC-UV | C18 or equivalent sub-2 µm | Similar to HPLC, optimized for faster runs | UV/PDA | High-throughput analysis, improved resolution and sensitivity.[9] |

| LC-MS/MS | C18 | Volatile buffers (e.g., Ammonium Acetate/Formate) + Acetonitrile | MS/MS | Structure elucidation of unknown impurities, confirmation of identity, high sensitivity for trace analysis.[8][11] |

Control and Mitigation Strategies

Based on the validated mechanism, the control strategy must focus on the source of the impurity: the starting materials.

-

Stringent Raw Material Qualification: The most critical control point is the rigorous testing of incoming batches of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.

-

Implement a validated analytical method (HPLC or GC-MS) to quantify the 2-bromo-1-cyclopropyl-2-phenylethanone contaminant.

-

Establish a strict acceptance limit for this impurity (e.g., ≤ 0.10%) in the raw material specification. This limit should be based on the ICH reporting and identification thresholds for the final API.[2]

-

-

Supplier Audits and Collaboration: Work closely with the supplier of the starting material to understand and control their synthetic process, particularly the purity of the 2-phenylacetic acid derivatives used in their synthesis.

-

Process Optimization (Limited Impact): While process parameters are not the root cause, ensuring a robust and consistent process can prevent the formation of other, unrelated impurities.[1] Purging impurities through recrystallization of intermediates or the final product can be explored, but preventing their formation is a more effective strategy.

Conclusion

The formation of Defluoro Prasugrel Hydrochloride is not a result of a degradation or side reaction involving the Prasugrel molecule itself, but rather a direct consequence of a contaminated starting material. The defluorinated analogue, 2-bromo-1-cyclopropyl-2-phenylethanone, present in trace amounts, undergoes the same synthetic transformations as the intended reactant, leading to the corresponding impurity in the final API. This mechanistic understanding shifts the focus of control from process parameter manipulation to stringent raw material qualification. By implementing robust analytical testing for key starting materials, manufacturers can effectively control the level of Defluoro Prasugrel Hydrochloride, ensuring the quality, safety, and regulatory compliance of the final drug product.

References

- Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.

- The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech.

- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Seqens.

- The control of API impurities - A critical issue to the pharmaceutical industry.

- Sastry, T. U., et al. (2013).

- Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025). Alfa Chemistry.

- A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. (2025). Taylor & Francis Online.

- Ou, W., et al. (2013). An Improvement to the Preparation of Prasugrel Hydrochloride (I).

- Preparation of prasugrel hydrochloride. (2012).

- Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique. (2018). Taylor & Francis Online.

- Identification of prasugrel (an antiplatelet drug) impurities by LC-MS/MS, rapid determination of prasugrel hydrochloride-related substances, and degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms by stability indicating ultra-performance liquid chromatographic method. (2025).

- Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique. (2018). The University of Jordan.

- What is the mechanism of Prasugrel Hydrochloride?. (2024).

Sources

- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]

- 2. fbpharmtech.com [fbpharmtech.com]

- 3. asianpubs.org [asianpubs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]

- 6. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]

- 7. WO2012018791A2 - Preparation of prasugrel hydrochloride - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 11. tandfonline.com [tandfonline.com]

Theoretical Investigation of Defluoro Prasugrel Stability: A Predictive Framework Using Computational Chemistry

An In-Depth Technical Guide:

Abstract

This technical guide outlines a comprehensive theoretical framework for investigating the chemical stability of Defluoro Prasugrel, a key analog of the antiplatelet agent Prasugrel. In the absence of extensive experimental data for this specific analog, this document presents a predictive approach grounded in the known degradation chemistry of the parent compound. We detail the application of high-level computational methods, primarily Density Functional Theory (DFT), to elucidate potential degradation pathways, including hydrolysis, oxidation, and photolysis. This guide is intended for researchers, computational chemists, and drug development professionals, providing both the strategic rationale and detailed protocols for performing an in-silico stability assessment. The methodologies described herein enable the early identification of potential liabilities, guiding future formulation and development efforts with a robust, mechanistically informed foundation.

Introduction: The Rationale for a Predictive Stability Investigation

Defluoro Prasugrel is a significant analog of Prasugrel, a thienopyridine-class P2Y12 platelet inhibitor. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. Regulatory bodies, guided by standards such as the ICH Q1A(R2) guidelines, mandate rigorous stability testing under various stress conditions.[1]

For novel or less-studied analogs like Defluoro Prasugrel, a purely experimental approach to stability can be resource-intensive. A theoretical investigation, however, offers a powerful predictive tool. By modeling reaction mechanisms at the quantum mechanical level, we can anticipate likely degradation products and understand the energetic favorability of different degradation pathways before significant experimental resources are committed.

The core premise of this guide is to leverage the well-documented degradation profile of Prasugrel to build a predictive model for its defluorinated counterpart.[2][3] The primary degradation routes for Prasugrel—and therefore the focus of this investigation for Defluoro Prasugrel—are hydrolysis of the ester group and oxidation of the thienopyridine ring system.[2][3]

Theoretical Foundation: Selecting the Right Computational Tools

The accuracy of a theoretical stability investigation hinges on the selection of appropriate computational methods. For elucidating reaction mechanisms and energetics, Density Functional Theory (DFT) provides an optimal balance of computational cost and accuracy.[4]

Why DFT? DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[5] It is particularly well-suited for studying drug-like molecules because it can accurately model electron density and, by extension, the energies of ground states, transition states, and intermediates. This allows for the calculation of key thermodynamic and kinetic parameters, such as reaction energies (ΔE) and activation energy barriers (ΔG‡), which govern the degradation process.[4]

For this investigation, we propose the use of a hybrid functional, such as B3LYP , which has demonstrated robust performance for a wide range of organic reactions.[6] This will be paired with a Pople-style basis set, like 6-311+G(d,p) , which provides sufficient flexibility to accurately describe the electronic structure of the reactants, transition states, and products.[6][7]

Predicted Degradation Pathways of Defluoro Prasugrel

Based on extensive studies of Prasugrel, the primary degradation liabilities are hydrolysis and oxidation.[2][3]

Hydrolytic Degradation

The most prominent hydrolytic pathway for Prasugrel involves the cleavage of its acetate ester linkage, a reaction that is known to occur under acidic, basic, and neutral conditions.[1][3] This pathway is predicted to be a primary route of degradation for Defluoro Prasugrel as well, leading to the formation of a key de-acetylated impurity, analogous to the OXTP impurity identified for Prasugrel.[8]

-

Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, proceeding through a tetrahedral intermediate. This pathway is often faster than acid-catalyzed or neutral hydrolysis.

Oxidative Degradation

The thienopyridine core of Prasugrel is susceptible to oxidation.[2][9] Computational methods are invaluable for predicting the most likely sites of oxidation. Key theoretical approaches include:

-

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) indicates regions of a molecule that are most susceptible to electrophilic attack or oxidation. By mapping the HOMO density, we can identify the atoms most likely to react with an oxidizing agent.[6]

-

Bond Dissociation Energy (BDE) Calculations: For autoxidation, which proceeds via radical mechanisms, calculating the BDE for C-H bonds can pinpoint the hydrogen atom that is most easily abstracted, indicating the initiation site of degradation.[6][10]

For Defluoro Prasugrel, oxidation is predicted to occur at the thiophene ring and the carbon atom bridging the thiophene and piperidine rings.[9]

Diagram of Predicted Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for Defluoro Prasugrel based on the known behavior of Prasugrel.

Caption: Predicted primary degradation pathways for Defluoro Prasugrel.

A Theoretical Investigation Workflow: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for the theoretical investigation of a specific degradation pathway: the base-catalyzed hydrolysis of the ester group in Defluoro Prasugrel.

Overall Workflow Diagram

The logical flow of the investigation is crucial for a systematic study.

Caption: Workflow for calculating the reaction profile of a degradation pathway.

Detailed Computational Protocol: Base-Catalyzed Hydrolysis

This protocol assumes the use of the Gaussian suite of programs, a widely used software package for electronic structure calculations.

Step 1: Build Input Structures

-

Obtain the SMILES string for Defluoro Prasugrel: CC(=O)Oc1cc2CN(CCc2s1)C(c3ccccc3)C(=O)C4CC4.[11]

-

Use a molecular editor (e.g., GaussView, Avogadro) to convert the SMILES string into a 3D structure. Save the coordinates in a .gjf (Gaussian Input File) format.

-

Create a separate input file for the hydroxide ion (OH-).

Step 2: Geometry Optimization of Reactants

-

Perform a geometry optimization and frequency calculation for Defluoro Prasugrel and the hydroxide ion separately to find their lowest energy conformations.

-

Example Gaussian Input (#p line): #p B3LYP/6-311+G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)

-

The SCRF=(PCM,Solvent=Water) keyword incorporates the effect of water as a solvent using the Polarizable Continuum Model, which is crucial for modeling reactions in solution.

Step 3: Locate the Transition State (TS)

-

Position the optimized hydroxide ion near the ester's carbonyl carbon of the optimized Defluoro Prasugrel structure to create an initial guess for the transition state.

-

Use a transition state search algorithm. The Opt=(TS,CalcFC,NoEigentest) keyword in Gaussian is a common choice. The TS keyword initiates a search for a saddle point on the potential energy surface.

-

Example Gaussian Input (#p line): #p B3LYP/6-311+G(d,p) Opt=(TS,CalcFC,NoEigentest) Freq SCRF=(PCM,Solvent=Water)

Step 4: Verify the Transition State

-

A true transition state must have exactly one imaginary frequency in the output of the frequency calculation. This frequency corresponds to the motion along the reaction coordinate (e.g., the C-O bond forming and the ester O-C bond breaking).

-

If the calculation yields zero or more than one imaginary frequency, the structure is not a true TS, and the initial guess must be refined.

Step 5: Intrinsic Reaction Coordinate (IRC) Calculation

-

Perform an IRC calculation to confirm that the verified TS correctly connects the reactants and the expected products (the tetrahedral intermediate in this case).

-

Example Gaussian Input (#p line): #p B3LYP/6-311+G(d,p) IRC=(CalcFC,MaxPoints=20,StepSize=10) SCRF=(PCM,Solvent=Water)

Step 6: Optimize Products

-

Take the final structures from the forward and reverse IRC paths and perform full geometry optimizations to find the energy of the intermediate and final products (de-acetylated Defluoro Prasugrel and acetate).

Data Interpretation and Presentation

The primary outputs of these calculations are the electronic energies (or Gibbs free energies after thermal corrections from frequency calculations) of all stationary points. This allows for the construction of a reaction energy profile.

Table 1: Hypothetical Calculated Energy Profile for Defluoro Prasugrel Degradation Pathways (in kcal/mol)

| Degradation Pathway | Reactants (Relative Energy) | Transition State (ΔG‡) | Products (Relative Energy) |

| Base-Catalyzed Hydrolysis | 0.0 | 18.5 | -15.2 |

| Acid-Catalyzed Hydrolysis | 0.0 | 24.1 | -15.2 |

| Neutral Hydrolysis | 0.0 | 35.8 | -15.2 |

| Thiophene S-Oxidation | 0.0 | 28.3 | -25.7 |

Note: These values are illustrative examples based on typical energy barriers for such reactions and serve to demonstrate how results would be presented. Lower activation energies (ΔG‡) indicate faster reaction rates.

From this hypothetical data, one would conclude that base-catalyzed hydrolysis is the most kinetically favorable degradation pathway, a finding that aligns with experimental observations for Prasugrel.[3]

Conclusion and Forward Look

This guide has established a robust theoretical framework for the predictive stability analysis of Defluoro Prasugrel. By leveraging the known degradation chemistry of Prasugrel and applying modern computational tools like DFT, it is possible to gain significant, mechanistically-grounded insights into potential stability liabilities.[2] The workflow and protocols detailed here provide a clear path for identifying the most probable degradation products and quantifying the kinetic favorability of their formation pathways.

The results of such a theoretical investigation serve as a critical, data-driven hypothesis. They can be used to design more focused and efficient forced degradation experiments, prioritize the synthesis of analytical standards for predicted impurities, and guide formulation scientists in selecting excipients that mitigate the most likely degradation reactions. Ultimately, this in-silico approach accelerates the drug development timeline and contributes to the creation of a safer, more stable final drug product.

References

-

Baertschi, S. W., et al. (2011). Early Prediction of Pharmaceutical Oxidation Pathways by Computational Chemistry and Forced Degradation. Journal of Pharmaceutical Sciences, 100(1), 85-98. [Link]

-

Baertschi, S. W., et al. (2019). The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. Journal of Pharmaceutical Sciences, 108(9), 2842-2857. [Link]

-

European Medicines Agency. (2018). Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique. The University of Jordan. [Link]

-

Global Substance Registration System (GSRS). (n.d.). DESFLUORO PRASUGREL. U.S. Food and Drug Administration. [Link]

-

Gunaydin, H., et al. (2008). Molecular Dynamics Prediction of the Mechanism of Ester Hydrolysis in Water. Journal of the American Chemical Society, 130(2), 450-451. [Link]

-

Hussain, A., et al. (2016). Analysis of prasugrel by chromatography - Review. International Journal of Pharmaceutical Sciences and Research, 7(12), 4686-4694. [Link]

-

Jansen, P. J., et al. (2019). The Degradation Chemistry of Prasugrel Hydrochloride. Part 1: Drug Substance. ResearchGate. [Link]

-

Kleinman, M. H., et al. (2014). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development, 18(11), 1436-1445. [Link]

-

Lito, P., et al. (2011). Early Prediction of Pharmaceutical Oxidation Pathways by Computational Chemistry and Forced Degradation. ResearchGate. [Link]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

-

Parenty, A. D. C., et al. (2013). An Expert System to Predict the Forced Degradation of Organic Molecules. Molecular Pharmaceutics, 10(8), 2962-2974. [Link]

-

Patel, Y. P., et al. (2018). Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique. Jordan Journal of Pharmaceutical Sciences, 11(1). [Link]

-

Ribeiro, A. J. M., et al. (2010). Benchmarking of DFT Functionals for the Hydrolysis of Phosphodiester Bonds. Journal of Chemical Theory and Computation, 6(8), 2281-2292. [Link]

-

RSC Publishing. (2021). DFT mechanistic study on the formation of 8-oxoguanine and spiroiminodihydantoin mediated by iron Fenton reactions. Dalton Transactions. [Link]

-

Science Direct. (2017). Theoretical study of the oxidation mechanisms of thiophene initiated by hydroxyl radicals. Journal of Molecular Modeling. [Link]

-

Taylor & Francis Online. (2022). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. [Link]

-

Te Velde, G., et al. (2001). Chemistry with ADF. Journal of Computational Chemistry, 22(9), 931-967. [Link]

-

Uchimaru, T. (2013). Theoretical Calculations in Reaction Mechanism Studies. SUMITOMO KAGAKU. [Link]

-

Verma, R., et al. (2023). Characterization of Prasugrel Degradation Profile by Several Oxidative Reagents using HPLC and LC-MS/MS Technique. ResearchGate. [Link]

-

Wang, J., et al. (2022). Deep learning for predictions of hydrolysis rates and conditional molecular design of esters. Scientific Reports, 12(1), 13575. [Link]

-

Zhang, Y., et al. (2024). Mechanistic and predictive studies on the oxidation of furans by cytochrome P450. Ecotoxicology and Environmental Safety, 279, 116460. [Link]

-

Zhang, Y., et al. (2023). Substituent effect on the oxidation and reduction of electronically altered iron(II)-terpyridine derivatives – DFT study. ResearchGate. [Link]

-

Ziu, T., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. The Journal of Organic Chemistry, 88(12), 8206-8214. [Link]

Sources

- 1. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 2. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 5. youtube.com [youtube.com]

- 6. Early prediction of pharmaceutical oxidation pathways by computational chemistry and forced degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GSRS [gsrs.ncats.nih.gov]

"spectroscopic data of Defluoro Prasugrel Hydrochloride"

An In-Depth Technical Guide to the Spectroscopic Characterization of Defluoro Prasugrel Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of any impurity present at or above a specified threshold. Defluoro Prasugrel Hydrochloride is a known process-related impurity and potential degradant of Prasugrel Hydrochloride, a potent antiplatelet agent.[1][2] The structural difference—the absence of a single fluorine atom on the phenyl ring—may seem minor, yet it necessitates a rigorous and unambiguous analytical confirmation.

This technical guide provides a comprehensive overview of the spectroscopic methodologies employed to elucidate and confirm the structure of Defluoro Prasugrel Hydrochloride. As a senior application scientist, this paper is structured not as a rigid template but as a logical workflow, mirroring the scientific process of inquiry and confirmation. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our findings in authoritative data. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of impurity characterization.

Molecular Structure and Physicochemical Properties

Defluoro Prasugrel Hydrochloride is structurally analogous to Prasugrel Hydrochloride, with the key distinction being the substitution of the fluorine atom on the phenyl ring with a hydrogen atom. This seemingly small change requires a multi-technique spectroscopic approach for definitive identification.

Caption: Chemical Structure of Defluoro Prasugrel Hydrochloride.

A summary of its fundamental physicochemical properties is essential for any analytical undertaking.

| Property | Value | Source |

| IUPAC Name | 5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride | N/A |

| CAS Number | 1391053-53-4 | [3][4] |

| Molecular Formula | C₂₀H₂₂ClNO₃S | [3] |

| Molecular Weight | 391.91 g/mol | [3] |

Mass Spectrometry (MS): The First Confirmation

Expertise & Rationale: Mass spectrometry is the cornerstone of impurity identification. Its primary role is to provide an accurate molecular weight, which serves as the initial and most critical piece of evidence for a proposed structure. For Defluoro Prasugrel Hydrochloride, we expect a mass difference of approximately 18 Da (more precisely, the mass difference between F and H) compared to the parent drug, Prasugrel. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred technique, as it allows for the physical separation of the impurity from the API before mass analysis.

Experimental Protocol: LC-MS/MS Analysis

This protocol is a synthesized representation of best practices for analyzing Prasugrel and its related substances.[1][5][6][7][8]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Mode: Full scan to detect the parent ion, followed by tandem MS (MS/MS) for fragmentation analysis.

-

Collision Gas: Argon.

-

Data Acquisition: Profile mode for accurate mass measurement.

-

Data Presentation & Interpretation

The primary objective is to observe the protonated molecular ion [M+H]⁺. For the free base (C₂₀H₂₀NO₃S), the expected monoisotopic mass is 354.12 g/mol .

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 355.13 | Protonated molecular ion of the free base, confirming the absence of fluorine. |

| Fragment 1 | 313.08 | Loss of the acetyl group (C₂H₂O, 42 Da) from the [M+H]⁺ ion. |

| Fragment 2 | 285.08 | Subsequent loss of carbon monoxide (CO, 28 Da) from the 313.08 fragment. |

| Fragment 3 | 191.08 | Cleavage yielding the cyclopropyl-phenyl-ketone moiety. |

The fragmentation pattern provides a structural fingerprint. The loss of the acetyl group is a characteristic fragmentation for both Prasugrel and this impurity. The subsequent fragmentation confirms the core structure.

Caption: Proposed MS/MS Fragmentation Pathway for Defluoro Prasugrel.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

Expertise & Rationale: While MS provides molecular weight, NMR spectroscopy provides the definitive, atom-by-atom structural map of the molecule. It is the gold standard for confirming the exact location of atoms and their connectivity. For Defluoro Prasugrel Hydrochloride, the key diagnostic feature in the NMR spectra will be the signals from the phenyl ring. The complex splitting pattern seen in Prasugrel due to ¹H-¹⁹F and ¹³C-¹⁹F coupling will be replaced by a simpler pattern characteristic of a monosubstituted benzene ring.

Note: Specific, experimentally-derived NMR data for Defluoro Prasugrel Hydrochloride is not widely available in the public domain. The following represents an expert-driven prediction based on the known spectra of Prasugrel and fundamental NMR principles.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width of 0-12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width of 0-200 ppm.

-

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to confirm assignments.

Predicted Spectral Data & Interpretation

The most significant changes will be observed in the aromatic region of the spectra.

¹H NMR - The Key Diagnostic Region:

-

Prasugrel: The aromatic region shows complex multiplets for the four protons on the fluorophenyl ring due to proton-proton and proton-fluorine couplings.

-

Defluoro Prasugrel (Predicted): This region will simplify dramatically. We expect to see signals corresponding to a standard monosubstituted phenyl group: two multiplets (or doublets of doublets) for the ortho and meta protons, and one multiplet (or triplet) for the para proton, integrating to 2H, 2H, and 1H respectively, typically between 7.2-7.6 ppm. This change is the smoking gun for the absence of fluorine.

¹³C NMR - Confirmation of Absence:

-

Prasugrel: The carbons of the fluorophenyl ring show characteristic splitting (doublets) due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, etc.). The carbon directly attached to fluorine (C-F) appears at a distinct chemical shift.

-

Defluoro Prasugrel (Predicted): All C-F couplings will be absent. The aromatic carbon signals will appear as singlets (in a proton-decoupled spectrum) with chemical shifts consistent with a standard phenyl group, providing unambiguous confirmation of the structural change.

Infrared (IR) & Ultraviolet-Visible (UV-Vis) Spectroscopy: Functional Group and Quantitative Support

Expertise & Rationale: IR and UV-Vis spectroscopy serve as crucial supporting techniques. IR spectroscopy validates the presence of key functional groups that are common to both the API and the impurity, ensuring the core molecular backbone is intact. UV-Vis spectroscopy identifies the wavelength of maximum absorbance (λmax), which is vital for developing quantitative analytical methods like HPLC-UV.

Experimental Protocols

-

Infrared (IR) Spectroscopy:

-

Prepare the sample using either a KBr (potassium bromide) pellet or directly on an Attenuated Total Reflectance (ATR) crystal.

-

Scan the sample from 4000 to 400 cm⁻¹.

-

Record the transmittance or absorbance spectrum.[10]

-

-

UV-Vis Spectroscopy:

Data Presentation & Interpretation

Infrared (IR) Data: The IR spectrum will confirm the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~1750 | C=O Stretch (Ester) |

| ~1680 | C=O Stretch (Ketone) |

| ~1200 | C-O Stretch (Ester) |

The presence of these bands confirms that the ester and ketone functionalities, as well as the overall carbon framework, are present as expected.[12][13]

UV-Vis Data:

-

Expected λmax: Based on data for Prasugrel and its related substances, the maximum absorbance is expected in the range of 220-226 nm or near 254 nm .[1][9][11]

-

Interpretation: This absorbance is due to π→π* electronic transitions within the aromatic systems (phenyl and thienopyridine rings). This value is critical for setting the detection wavelength in HPLC methods to ensure maximum sensitivity for quantification.

Integrated Analytical Workflow

The characterization of a pharmaceutical impurity is not a linear process but an integrated workflow. Each piece of spectroscopic data is a clue, and together they provide the complete picture.

Caption: Integrated Workflow for Impurity Characterization.

Conclusion

References

-

Al-Omari, M. M., et al. (2018). Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique. The University of Jordan Journals. [Link]

-

USP-NF. (2018). Prasugrel Hydrochloride. [Link]

-

Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

-

Ayoub, B. M. (2016). Analysis of prasugrel by chromatography - Review. Journal of Translational Science. [Link]

-

Housheh, S., et al. (2017). Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and 1H NMR. Asian Journal of Pharmaceutical Analysis. [Link]

-